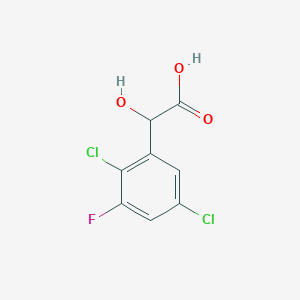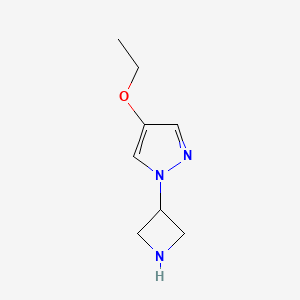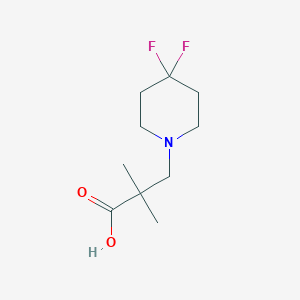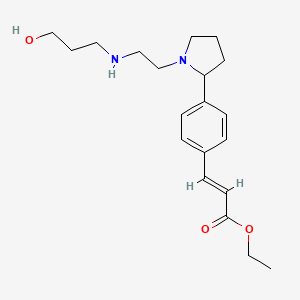
2,5-Dichloro-3-fluoromandelic acid
Descripción general
Descripción
2,5-Dichloro-3-fluoromandelic acid (DCFM) is an organic compound with a wide range of applications in scientific research. It is a halogenated derivative of mandelic acid and is a white, crystalline solid with a melting point of 132-134°C. DCFM is often used as a reagent in organic synthesis, as well as a scavenger in chromatography. It also has a wide range of applications in the pharmaceutical and biotechnological industries.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-3-fluoromandelic acid is not well understood. However, it is believed that the halogenated derivative of mandelic acid can interact with certain biomolecules, such as proteins and enzymes, to produce a variety of effects. For example, 2,5-Dichloro-3-fluoromandelic acid can interact with certain enzymes to inhibit their activity or to increase their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-Dichloro-3-fluoromandelic acid are not well understood. However, it is believed that the halogenated derivative of mandelic acid can interact with certain biomolecules, such as proteins and enzymes, to produce a variety of effects. For example, 2,5-Dichloro-3-fluoromandelic acid can interact with certain enzymes to inhibit their activity or to increase their activity. In addition, 2,5-Dichloro-3-fluoromandelic acid can interact with certain proteins to alter their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,5-Dichloro-3-fluoromandelic acid in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, 2,5-Dichloro-3-fluoromandelic acid is relatively non-toxic and has a low vapor pressure, making it an ideal reagent for laboratory use. However, there are some limitations to using 2,5-Dichloro-3-fluoromandelic acid in laboratory experiments. For example, 2,5-Dichloro-3-fluoromandelic acid is highly soluble in water, making it difficult to remove from aqueous solutions. In addition, 2,5-Dichloro-3-fluoromandelic acid is a strong acid, so it must be handled with care to avoid skin irritation or other adverse effects.
Direcciones Futuras
The future applications of 2,5-Dichloro-3-fluoromandelic acid are numerous. For example, 2,5-Dichloro-3-fluoromandelic acid can be used to synthesize a wide range of organic compounds, such as esters, amides, and amines. In addition, 2,5-Dichloro-3-fluoromandelic acid can be used as a scavenger in chromatography to purify complex mixtures of organic compounds. Furthermore, 2,5-Dichloro-3-fluoromandelic acid can be used in the pharmaceutical and biotechnological industries for the synthesis of drugs and other compounds. Finally, 2,5-Dichloro-3-fluoromandelic acid can be used in the development of new synthetic methods and the study of the mechanisms of action of various biomolecules.
Aplicaciones Científicas De Investigación
2,5-Dichloro-3-fluoromandelic acid is used as a reagent in organic synthesis and as a scavenger in chromatography. It can be used to synthesize a wide range of organic compounds, such as esters, amides, and amines. It can also be used to purify complex mixtures of organic compounds by chromatography. In addition, 2,5-Dichloro-3-fluoromandelic acid is used in the pharmaceutical and biotechnological industries for the synthesis of drugs and other compounds.
Propiedades
IUPAC Name |
2-(2,5-dichloro-3-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO3/c9-3-1-4(7(12)8(13)14)6(10)5(11)2-3/h1-2,7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIDJLDGHQNUHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(C(=O)O)O)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3-fluoromandelic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1408952.png)
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1408953.png)


![4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide](/img/structure/B1408958.png)
![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile](/img/structure/B1408959.png)

